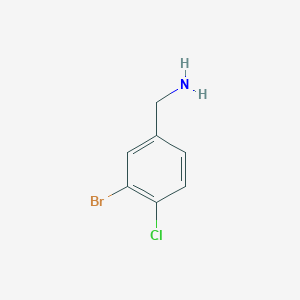

3-Bromo-4-chlorobenzylamine

Description

BenchChem offers high-quality 3-Bromo-4-chlorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chlorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDDWYNMBRTBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727982 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849367-49-3 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-chlorobenzylamine (CAS 849367-49-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzylamine (CAS No. 849367-49-3), a halogenated aromatic amine of increasing significance in medicinal chemistry. As a key building block, its utility is most pronounced in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This document delineates the compound's physicochemical properties, a proposed synthetic route based on established chemical principles, and its core applications in drug discovery. Furthermore, it offers insights into its chemical reactivity, safe handling protocols, and representative analytical methodologies for characterization and quality control. The objective of this guide is to equip researchers with the foundational knowledge required to effectively and safely utilize this versatile chemical intermediate in their research and development endeavors.

Introduction and Strategic Importance

3-Bromo-4-chlorobenzylamine is a substituted benzylamine that features a unique halogenation pattern on its aromatic ring. This specific arrangement of bromo and chloro substituents provides medicinal chemists with distinct chemical handles for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures.[1] Its primary role in the current research landscape is as a structural component in the burgeoning field of targeted protein degradation.

The aminobenzyl moiety serves as a versatile anchor or linker attachment point in the modular synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The strategic placement of halogen atoms on the phenyl ring of 3-Bromo-4-chlorobenzylamine allows for further functionalization through cross-coupling reactions, enabling the precise tuning of a PROTAC's steric and electronic properties to optimize ternary complex formation and degradation efficacy.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-chlorobenzylamine is provided below. It is important to note that some of these values are sourced from chemical supplier catalogues and should be independently verified.

| Property | Value | Source(s) |

| CAS Number | 849367-49-3 | [1] |

| Molecular Formula | C₇H₇BrClN | [5] |

| Molecular Weight | 220.50 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Purity | Typically ≥97% | [5] |

| SMILES | C1=CC(=C(C=C1CN)Br)Cl | [6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be logically divided into the preparation of the aldehyde intermediate followed by its conversion to the target benzylamine.

Step 1: Synthesis of 3-Bromo-4-chlorobenzaldehyde (Precursor)

The precursor aldehyde is a known compound and can be synthesized via electrophilic aromatic substitution on 4-chlorobenzaldehyde.[7]

-

Reaction: Bromination of 4-chlorobenzaldehyde.

-

Rationale: The chloro group is an ortho-, para-director. To achieve bromination at the 3-position (ortho to the aldehyde and meta to the chlorine), forcing conditions or specific catalytic systems are typically required to overcome the directing effects.

Step 2: Reductive Amination to 3-Bromo-4-chlorobenzylamine

Reductive amination is a robust and widely used method for converting aldehydes and ketones into amines.[2] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.[8]

-

Reaction: 3-Bromo-4-chlorobenzaldehyde is reacted with an ammonia source to form an imine, which is subsequently reduced.

-

Causality of Reagent Choice:

-

Ammonia Source: Ammonium acetate or aqueous ammonia can serve as the nitrogen source.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents.[8] They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion. This selectivity is crucial for achieving high yields and minimizing side products.[8]

-

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for reductive amination and should be optimized for scale and specific laboratory conditions.

-

Imine Formation: To a solution of 3-bromo-4-chlorobenzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (approx. 10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose excess borohydride. Stir for 1 hour. Basify the solution with aqueous NaOH (e.g., 2M) to pH >10.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-Bromo-4-chlorobenzylamine.

Chemical Reactivity and Applications

The synthetic utility of 3-Bromo-4-chlorobenzylamine stems from the distinct reactivity of its functional groups.

The Benzylamine Moiety

The primary amine is a versatile nucleophile and a common handle for amide bond formation, alkylation, and participation in other C-N bond-forming reactions. This functionality is central to its role in PROTAC synthesis, where it is often acylated with a linker-E3 ligase ligand conjugate.

The Halogenated Aromatic Ring

The bromine and chlorine atoms provide orthogonal sites for further synthetic elaboration, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. The differential reactivity of C-Br vs. C-Cl bonds (C-Br is generally more reactive in oxidative addition) can allow for selective functionalization at the 3-position. This enables the introduction of diverse chemical groups to fine-tune the steric and electronic properties of the final molecule, a critical aspect of drug design.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 3-Bromo-4-chlorobenzylamine. The following are representative methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

| Parameter | Example Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column suitable for aromatic compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape and provides protons for MS detection. |

| Gradient | e.g., 5% B to 95% B over 20 min | A gradient elution is necessary to elute the relatively nonpolar compound. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 220 nm and 254 nm | Aromatic rings show strong absorbance at these wavelengths. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Mass: For C₇H₇BrClN, the monoisotopic mass is approximately 218.95 Da.

-

Expected Isotopic Pattern: The presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will result in a characteristic isotopic cluster for the molecular ion [M+H]⁺, which is a powerful diagnostic tool for confirming the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the benzylic protons (-CH₂-) and the aromatic protons. The aromatic region will display a complex splitting pattern due to the substitution.

-

¹³C NMR: The carbon spectrum will show the expected number of signals for the seven unique carbon atoms in the molecule.

Safety and Handling

As a laboratory chemical, 3-Bromo-4-chlorobenzylamine must be handled with appropriate care.

-

Hazard Statements: Based on supplier data, the compound is classified as harmful if swallowed and may cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Conclusion

3-Bromo-4-chlorobenzylamine (CAS 849367-49-3) is a strategically important building block for modern drug discovery, particularly in the synthesis of PROTACs. Its well-defined structure, featuring a nucleophilic primary amine and two differentially reactive halogen atoms, offers chemists significant synthetic flexibility. This guide has provided a comprehensive overview of its properties, a logical and detailed proposed synthetic route, and key insights into its reactivity and application. By understanding these core technical aspects, researchers can confidently incorporate this valuable intermediate into their synthetic strategies to accelerate the development of novel therapeutics.

References

- Canadian Science Publishing. (n.d.). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene.

- BLD Pharm. (n.d.). 3-Bromo-4-chlorobenzylamine | 849367-49-3.

- MySkinRecipes. (n.d.). (3-Bromo-4-chlorophenyl)methanamine hydrochloride.

- CHIRALEN. (n.d.). (3-Bromo-4-chlorophenyl)methanamine.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.

- ChemistryViews. (2018, December 21). Practical Synthesis of α-Substituted Primary Benzylamines.

- Royal Society of Chemistry. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science. DOI:10.1039/D2SC06055H.

- Wikipedia. (n.d.). Reductive amination.

- ResearchGate. (n.d.). α C‒H functionalization of benzylamines.

- Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Achmem. (n.d.). 3-Bromo-4-chlorobenzylamine.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-chlorobenzaldehyde | 86265-88-5.

- Acros Pharmatech. (n.d.). 3-BROMO-4-CHLOROBENZALDEHYDE.

- PubChem. (n.d.). 3-bromo-4-chlorobenzaldehyde.

- Appchem. (n.d.). 3-Bromo-4-chlorobenzylamine | 849367-49-3.

- PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde.

- CP Lab Safety. (n.d.). 3-Bromo-4-chlorobenzylamine, min 97%, 5 grams.

Sources

- 1. scribd.com [scribd.com]

- 2. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 5. Buy [(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride [smolecule.com]

- 6. achmem.com [achmem.com]

- 7. achmem.com [achmem.com]

- 8. (3-BroMo-4-chlorophenyl)MethanaMine | 849367-49-3 [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-4-chlorobenzylamine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzylamine, a key chemical intermediate in pharmaceutical and materials science research. The document details its core physicochemical properties, including molecular formula and weight, and outlines a robust synthesis protocol and methods for analytical characterization. Furthermore, it addresses critical safety and handling procedures and explores the compound's applications, particularly its role as a building block for protein degraders. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this versatile reagent.

Introduction: Strategic Importance of 3-Bromo-4-chlorobenzylamine

Halogenated organic compounds are foundational pillars in the synthesis of complex molecules, particularly within the pharmaceutical industry. The precise placement of different halogens on an aromatic scaffold offers chemists a powerful tool for directing synthetic pathways and modulating the biological activity of target molecules. 3-Bromo-4-chlorobenzylamine is a prime example of such a strategic building block. Its structure, featuring a reactive benzylamine group and differentially reactive bromine and chlorine substituents on the phenyl ring, allows for sequential, site-selective modifications.

This distinct reactivity profile makes it a valuable precursor in the construction of polysubstituted aromatic systems, which are common motifs in active pharmaceutical ingredients (APIs). Specifically, it has been identified as a building block for developing protein degraders, a cutting-edge class of therapeutics. This guide synthesizes critical data to provide a holistic technical understanding of 3-Bromo-4-chlorobenzylamine for laboratory applications.

Core Physicochemical Properties

The fundamental identity and physical characteristics of a chemical reagent are paramount for its effective use in synthesis and experimentation. All quantitative data for 3-Bromo-4-chlorobenzylamine are summarized in the table below, compiled from verified chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrClN | [1][2] |

| Molecular Weight | 220.5 g/mol (or 220.49 g/mol ) | [1][3][4] |

| CAS Number | 849367-49-3 | [1][2][3] |

| MDL Number | MFCD18390315 | [2][3] |

| SMILES | BrC=1C=C(CN)C=CC1Cl | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][3][4] |

Synthesis and Characterization

While specific synthesis routes for 3-Bromo-4-chlorobenzylamine are proprietary or documented in specialized patents, a general and logical synthetic pathway can be inferred from standard organic chemistry principles. A common approach involves the reduction of a corresponding nitrile or the amination of a benzyl halide.

Generalized Synthesis Workflow

The synthesis of benzylamines often starts from the corresponding benzaldehyde or toluene derivative. A plausible route to 3-Bromo-4-chlorobenzylamine begins with 3-Bromo-4-chlorotoluene, proceeds through bromination to form the benzyl bromide, which is then converted to the benzylamine.

Below is a conceptual workflow diagram illustrating this multi-step synthesis.

Caption: Conceptual workflow for the synthesis of 3-Bromo-4-chlorobenzylamine.

Experimental Protocol (Illustrative)

This protocol describes a common method for the conversion of a benzyl halide to a benzylamine, which corresponds to Step 2 of the workflow.

Objective: To synthesize 3-Bromo-4-chlorobenzylamine from 3-Bromo-4-chlorobenzyl bromide.

Materials:

-

3-Bromo-4-chlorobenzyl bromide (1.0 eq)

-

Aqueous ammonia (excess, e.g., 25-30% solution)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-4-chlorobenzyl bromide in a suitable solvent like DCM.

-

Amination: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the aqueous phase with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, saturated brine solution to remove impurities and residual base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-Bromo-4-chlorobenzylamine can be purified by column chromatography on silica gel or by vacuum distillation if it is a liquid at room temperature.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons (in the ~7.0-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons (around 3.8-4.0 ppm), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Expect distinct signals for the seven carbon atoms, with the benzylic carbon appearing around 45 ppm and the aromatic carbons in the 120-145 ppm range.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight (approx. 220.5 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for the aromatic and aliphatic groups.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. 3-Bromo-4-chlorobenzylamine should be handled with care, following established safety protocols.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][7] Avoid contact with skin and eyes.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3][4] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3][4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Applications in Research and Drug Development

The utility of 3-Bromo-4-chlorobenzylamine stems from its tailored structure, making it a valuable intermediate in several areas.

-

Pharmaceutical Synthesis: Its primary application is as a versatile building block in medicinal chemistry. The benzylamine moiety is a common feature in many biologically active molecules and provides a handle for further derivatization. Benzylamine compounds are known to be important intermediates in the development of antibacterial and antifungal drugs.[8]

-

Protein Degrader Building Blocks: This compound is explicitly categorized as a building block for protein degraders.[1] These novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras), require complex linkers and ligands, and substituted benzylamines are ideal starting points for constructing these molecular architectures.

-

Materials Science: Substituted benzylamines can be used as curing agents for epoxy resins or as precursors for creating specialized polymers and functional materials.[8] The presence of halogens can impart specific properties like flame retardancy or modify the electronic characteristics of the final material.

Conclusion

3-Bromo-4-chlorobenzylamine is a high-value chemical intermediate with significant potential in advanced organic synthesis. Its defined molecular weight and formula are complemented by a versatile chemical structure that enables selective, multi-step modifications. By understanding its physicochemical properties, synthesis, and handling requirements, researchers in drug discovery and materials science can effectively leverage this compound to construct complex and novel molecular targets. Adherence to rigorous characterization and safety protocols is essential to ensure reliable and safe experimental outcomes.

References

-

CP Lab Safety. (n.d.). 3-Bromo-4-chlorobenzylamine, min 97%, 5 grams. Retrieved from CP Lab Safety. [Link]

-

Appchem. (n.d.). 3-Bromo-4-chlorobenzylamine | 849367-49-3. Retrieved from Appchem. [Link]

-

PubChem - NIH. (n.d.). 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809. Retrieved from PubChem. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. appchemical.com [appchemical.com]

- 3. achmem.com [achmem.com]

- 4. 849367-49-3|3-Bromo-4-chlorobenzylamine|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Characterization of 3-Bromo-4-chlorobenzylamine: A Technical Guide

Introduction to 3-Bromo-4-chlorobenzylamine and its Spectroscopic Fingerprint

3-Bromo-4-chlorobenzylamine, with the molecular formula C₇H₇BrClN, is a disubstituted benzylamine derivative.[1][2] Its chemical structure, featuring a benzene ring substituted with a bromine atom, a chlorine atom, and an aminomethyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its role in chemical reactions. The primary spectroscopic techniques for characterizing organic molecules like 3-Bromo-4-chlorobenzylamine are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-4-chlorobenzylamine, both ¹H NMR and ¹³C NMR spectroscopy provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-4-chlorobenzylamine is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Bromo-4-chlorobenzylamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 | Doublet | ~2.0 |

| H-5 | ~7.2 | Doublet of Doublets | ~8.0, 2.0 |

| H-6 | ~7.0 | Doublet | ~8.0 |

| -CH₂- | ~3.8 | Singlet | N/A |

| -NH₂ | ~1.5 (broad) | Singlet | N/A |

Disclaimer: These are predicted values based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

The aromatic region will display an ABC spin system. The proton at position 2 (H-2), being ortho to the bromine, is expected to be the most deshielded. The proton at position 6 (H-6) will be a doublet due to coupling with H-5, while H-5 will appear as a doublet of doublets due to coupling with both H-2 and H-6. The benzylic protons of the -CH₂- group are expected to appear as a singlet, and the amine protons typically present as a broad singlet that can exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronegativity of the attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-4-chlorobenzylamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CH₂NH₂) | ~140 |

| C-2 | ~132 |

| C-3 (C-Br) | ~120 |

| C-4 (C-Cl) | ~130 |

| C-5 | ~128 |

| C-6 | ~129 |

| -CH₂- | ~45 |

Disclaimer: These are predicted values. Actual experimental values may vary.

The carbon atoms attached to the halogens (C-3 and C-4) will have their chemical shifts significantly influenced by these substituents. The quaternary carbon (C-1) attached to the aminomethyl group will also be readily identifiable.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Bromo-4-chlorobenzylamine is expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic ring and methylene group, and C-N and C-X (C-Br, C-Cl) bonds.

Table 3: Predicted IR Absorption Bands for 3-Bromo-4-chlorobenzylamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (amine) | 3400 - 3250 (two bands) | Asymmetric and symmetric stretching |

| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic C-H stretching |

| C-H Stretch (aliphatic) | 2950 - 2850 | Methylene C-H stretching |

| N-H Bend (amine) | 1650 - 1580 | Scissoring vibration |

| C=C Stretch (aromatic) | 1600 - 1450 | Aromatic ring stretching |

| C-N Stretch | 1250 - 1020 | Carbon-nitrogen bond stretching |

| C-Cl Stretch | 800 - 600 | Carbon-chlorine bond stretching |

| C-Br Stretch | 600 - 500 | Carbon-bromine bond stretching |

Disclaimer: Predicted values based on typical functional group absorption ranges.

The presence of two bands for the N-H stretch is characteristic of a primary amine. The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can also provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-4-chlorobenzylamine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-Bromo-4-chlorobenzylamine

| m/z Value | Ion | Description |

| 220/222/224 | [M]⁺ | Molecular ion peak cluster |

| 141/143 | [M - Br]⁺ | Loss of a bromine atom |

| 185/187 | [M - Cl]⁺ | Loss of a chlorine atom |

| 106 | [C₇H₆Cl]⁺ | Tropylium-like ion after loss of Br and NH₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Disclaimer: Predicted fragmentation pattern. Relative abundances may vary.

The most characteristic feature will be the molecular ion cluster. The relative abundances of the isotopic peaks can be calculated and compared to the experimental spectrum to confirm the elemental composition. The fragmentation pattern will likely involve the loss of the halogen atoms and the benzylic cleavage to form a stable tropylium ion.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of 3-Bromo-4-chlorobenzylamine through NMR, IR, and MS provides a comprehensive structural elucidation. While this guide presents predicted data based on established principles and analogous compounds, it serves as a robust framework for interpreting experimental results. The detailed protocols and workflows provided herein offer a standardized approach for researchers to obtain high-quality spectroscopic data, ensuring the identity and purity of this important chemical intermediate.

References

For the purpose of this guide, general principles of spectroscopy are referenced. Specific experimental data for 3-Bromo-4-chlorobenzylamine is not publicly available, hence direct data citations are not possible. The following are authoritative sources for the principles discussed.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

Sources

Understanding the Molecule: Physicochemical Properties of 3-Bromo-4-chlorobenzylamine

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorobenzylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-4-chlorobenzylamine, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing solubility and provides detailed, field-proven methodologies for its empirical determination.

3-Bromo-4-chlorobenzylamine (C₇H₇BrClN) is a substituted aromatic amine with a molecular weight of approximately 220.49 g/mol .[1][2][3] Its structure, featuring a benzylamine core with bromine and chlorine substituents on the aromatic ring, dictates its solubility behavior. Key structural aspects influencing solubility include:

-

The Amine Group (-CH₂NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in protic and polar solvents.[4][5][6]

-

The Aromatic Ring: The benzene ring is hydrophobic, favoring interactions with nonpolar, aromatic solvents.[7][8]

-

Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms increase the molecule's molecular weight and polarizability, which can influence van der Waals interactions with various solvents.[9] The electronegativity of these halogens also introduces polar character to the molecule.

A comprehensive understanding of these features is the first step in predicting and experimentally determining the solubility of 3-Bromo-4-chlorobenzylamine in a range of organic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][10] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For 3-Bromo-4-chlorobenzylamine, a molecule with both polar and nonpolar characteristics, its solubility will be a nuanced interplay of these forces.

Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, plays a significant role.

-

Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the amine group of 3-Bromo-4-chlorobenzylamine, leading to favorable interactions and potentially higher solubility.[5][6]

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipole moments and can interact with the polar C-Br and C-Cl bonds, as well as the amine group, through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents will be primarily driven by van der Waals forces and interactions with the hydrophobic aromatic ring. Aromatic solvents like toluene may exhibit enhanced solubility due to π-π stacking interactions with the benzene ring of the solute.[7]

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11][12] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[10] However, the magnitude of this effect varies and should be determined experimentally.

Quantitative Solubility Data

Table 1: Template for Quantitative Solubility of 3-Bromo-4-chlorobenzylamine at a Specified Temperature (e.g., 25°C)

| Organic Solvent | Solvent Type | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dichloromethane | Halogenated | |||

| Chloroform | Halogenated | |||

| Toluene | Aromatic | |||

| Hexane | Nonpolar | |||

| Diethyl Ether | Ether |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount for any research or development application. The following are robust, step-by-step methodologies for determining the solubility of 3-Bromo-4-chlorobenzylamine.

Isothermal Saturation Method (Gravimetric Analysis)

This is a direct and reliable method for determining the saturation solubility of a compound.[13]

Materials:

-

3-Bromo-4-chlorobenzylamine

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation: Add an excess amount of 3-Bromo-4-chlorobenzylamine to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Filtration: Once equilibrated, carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove all undissolved solids.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Calculation: Once the solvent is completely removed, weigh the dish or vial containing the dry solute. The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dry solute (g) / Volume of filtered solution (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and suitable for determining the solubility of compounds that have a chromophore, which 3-Bromo-4-chlorobenzylamine does due to its aromatic ring.

Materials:

-

Same as for the Isothermal Saturation Method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column and mobile phase

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 3-Bromo-4-chlorobenzylamine of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Preparation: Follow steps 1 and 2 of the Isothermal Saturation Method to prepare a saturated solution.

-

Filtration and Dilution: Filter the saturated solution as described above. Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualizing Methodologies and Relationships

Diagrams can aid in understanding the workflow and the underlying principles of solubility.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing solubility.

Safety and Handling Considerations

3-Bromo-4-chlorobenzylamine should be handled with care. Aromatic amines are often toxic and can be absorbed through the skin.[4][8] It is recommended to consult the Safety Data Sheet (SDS) for this compound before handling.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be followed.

Conclusion

While specific quantitative solubility data for 3-Bromo-4-chlorobenzylamine is not widely published, a thorough understanding of its molecular structure and the principles of solubility allows for rational solvent selection. This guide provides the theoretical foundation and practical, detailed methodologies for researchers to empirically determine the solubility of this compound in various organic solvents. The protocols outlined herein are robust and widely accepted in the scientific community, ensuring the generation of high-quality, reliable data essential for advancing research and development in pharmaceuticals and chemical synthesis.

References

-

Anonymous. (2018). Are amines soluble in organic solvents? - Quora. [Link]

-

Anonymous. (2024). How to determine the solubility of a substance in an organic solvent? | ResearchGate. [Link]

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. [Link]

-

Anonymous. (n.d.). Organic Chemistry II. [Link]

-

Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Anonymous. (2020). Amines and Heterocycles. [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. [Link]

-

Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Anonymous. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. [Link]

-

Monteiro, R. P., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. [Link]

-

Parshad, H., et al. (2004). Aqueous Solubility Study of Salts of Benzylamine Derivatives and P-Substituted Benzoic Acid Derivatives Using X-ray Crystallographic Analysis. International Journal of Pharmaceutics. [Link]

-

Anouti, M., et al. (2012). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Journal of Chemical & Engineering Data. [Link]

-

Appchem. (n.d.). 3-Bromo-4-chlorobenzylamine. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chlorobenzoic acid. PubChem Compound Database. [Link]

-

CP Lab Safety. (n.d.). 3-Bromo-4-chlorobenzylamine, min 97%, 5 grams. [Link]

-

Anonymous. (2018). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylamine. PubChem Compound Database. [Link]

-

Misquitta, A. J. (2021). Physics-Based Solubility Prediction for Organic Molecules. Crystals. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

Chemistry LibreTexts. (2020). 13.3: Factors Affecting Solubility. [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chlorothiophene. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chlorobenzaldehyde. PubChem Compound Database. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. appchemical.com [appchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Reactivity profile of 3-Bromo-4-chlorobenzylamine

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4-chlorobenzylamine

Abstract

3-Bromo-4-chlorobenzylamine is a halogenated aromatic amine that serves as a highly versatile and strategic building block in modern synthetic chemistry. Its utility is primarily derived from the presence of three distinct reactive sites: a nucleophilic primary amino group and two aryl halides (bromide and chloride) with differential reactivity. This guide provides an in-depth analysis of the molecule's reactivity profile, offering researchers and drug development professionals the foundational knowledge to leverage its unique chemical properties. We will explore the reactions of the amino group, delve into the principles of chemoselective metal-catalyzed cross-coupling, and provide field-proven experimental protocols to underscore the causality behind synthetic choices.

Compound Identity and Physicochemical Properties

3-Bromo-4-chlorobenzylamine is a key intermediate used in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its role as a "Protein Degrader Building Block" suggests its application in the development of advanced therapeutic modalities like PROTACs.[3]

| Property | Value | Reference |

| CAS Number | 849367-49-3 | [4] |

| Molecular Formula | C₇H₇BrClN | [4] |

| Molecular Weight | 220.49 g/mol | [4] |

| Appearance | White to light yellow powder (typical) | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2][4] |

Safety and Handling

As a halogenated aromatic amine, 3-Bromo-4-chlorobenzylamine requires careful handling in a laboratory setting. The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Standard Laboratory Protocol:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

Core Reactivity Analysis: A Molecule of Orthogonal Functionality

The synthetic power of 3-Bromo-4-chlorobenzylamine stems from its three reactive handles, which can be addressed with high selectivity. This "orthogonality" allows for a programmed, stepwise approach to molecular construction.

Reactions of the Primary Amino Group

The benzylamine moiety is a versatile functional group that readily participates in a range of classical organic reactions.[6]

The primary amine can be easily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amide. This reaction is typically high-yielding and robust, serving as a common method for protecting the amine or introducing new structural motifs.

Protocol: Synthesis of N-(3-Bromo-4-chlorobenzyl)acetamide

-

Dissolve 3-Bromo-4-chlorobenzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography if necessary.

Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) produces a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing the -NH₂ group to be converted into -OH, -F, -Cl, -Br, -I, or -CN.[7] This further expands the synthetic utility of the scaffold.

Chemoselective Metal-Catalyzed Cross-Coupling

The most powerful feature of this molecule is the differential reactivity of its two carbon-halogen bonds in metal-catalyzed cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity order is dictated by the carbon-halogen bond dissociation energy (BDE), which follows the trend C-Cl > C-Br > C-I.[8]

The C-Br bond is weaker and therefore more labile than the C-Cl bond.[9] This allows for the selective oxidative addition of palladium to the C-Br bond at the 3-position under relatively mild conditions, leaving the more robust C-Cl bond at the 4-position intact for subsequent transformations.[9][10] This chemoselectivity is the cornerstone of its use as a scaffold.

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. By carefully selecting the catalyst, ligand, and reaction conditions, one can selectively couple an arylboronic acid at the 3-position.

Protocol: Selective Suzuki Coupling at the C-Br Position [9][10]

-

To a dry Schlenk tube under an argon atmosphere, add 3-Bromo-4-chlorobenzylamine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).

-

Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 0.1 M).

-

Seal the tube and place it in a preheated oil bath at 90 °C.

-

Stir the reaction mixture for 4-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The same principle of selective C-Br activation applies to other important transformations:

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a primary or secondary amine.[10]

-

Sonogashira Coupling: Forms C-C triple bonds by reacting with a terminal alkyne.[10]

-

Heck Coupling: Forms a new C-C bond by coupling with an alkene.[10]

Synthetic Route Overview

3-Bromo-4-chlorobenzylamine is typically synthesized from its corresponding benzaldehyde precursor. The synthesis of 3-Bromo-4-chlorobenzaldehyde involves carefully controlled halogenation reactions to ensure correct regioselectivity.[1] The final step is a reductive amination, where the aldehyde is reacted with an ammonia source (like ammonium hydroxide or ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form the benzylamine.

Conclusion

3-Bromo-4-chlorobenzylamine is a quintessential example of a modern synthetic building block, designed for efficiency and precision. Its reactivity is defined by two key features: the versatile primary amine, which allows for a host of classical transformations, and the differentially reactive C-Br and C-Cl bonds, which enable programmed, chemoselective cross-coupling reactions. Understanding this reactivity profile allows synthetic chemists to strategically construct complex molecular architectures, making it an invaluable tool in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PubChem. 3-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Available at: [Link]

-

Yao, J., Blake, P., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9. Available at: [Link]

-

CP Lab Safety. 3-Bromo-4-chlorobenzylamine, min 97%, 5 grams. CP Lab Safety. Available at: [Link]

-

PubChem. 3-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Scribd. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 849367-49-3|3-Bromo-4-chlorobenzylamine|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. achmem.com [achmem.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorobenzylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Bromo-4-chlorobenzylamine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic methodologies. The guide delves into the mechanistic underpinnings of each pathway, providing field-proven insights and step-by-step protocols. Emphasis is placed on scientific integrity, with in-text citations to authoritative sources and a complete reference list. Visual aids, including reaction pathway diagrams and experimental workflows generated using Graphviz, are provided to enhance understanding. Quantitative data is summarized in tables for easy comparison of different synthetic routes.

Introduction: The Significance of 3-Bromo-4-chlorobenzylamine

3-Bromo-4-chlorobenzylamine is a substituted benzylamine derivative whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of bromine and chlorine atoms on the benzene ring offers opportunities for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. The benzylamine moiety itself is a common feature in many biologically active compounds. This guide will explore the primary synthetic routes to this valuable intermediate, providing a critical analysis of each approach to aid researchers in selecting the most suitable pathway for their specific needs.

Retrosynthetic Analysis: Devising Synthetic Strategies

A retrosynthetic analysis of 3-Bromo-4-chlorobenzylamine reveals several plausible synthetic disconnections, leading to two primary strategies:

-

Strategy 1: Formation of the C-N Bond as the Final Step. This approach involves the synthesis of a suitable benzyl derivative, such as a benzyl halide or a benzaldehyde, followed by the introduction of the amino group.

-

Strategy 2: Halogenation of a Pre-existing Benzylamine. This less common approach would involve the direct bromination and chlorination of a suitable benzylamine precursor. However, achieving the desired regioselectivity can be challenging.

This guide will focus on the more prevalent and controllable Strategy 1, exploring two main pathways: the amination of a benzyl halide and the reductive amination of a benzaldehyde.

Synthesis Pathway I: From 3-Bromo-4-chlorotoluene via Benzylic Bromination and Amination

This pathway commences with the commercially available 3-Bromo-4-chlorotoluene and proceeds through a two-step sequence of benzylic bromination followed by amination.

Step 1: Benzylic Bromination of 3-Bromo-4-chlorotoluene

The benzylic position of 3-Bromo-4-chlorotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for a low concentration of bromine to be maintained throughout the reaction, favoring benzylic substitution over electrophilic aromatic substitution. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to initiate the reaction.

Caption: Benzylic bromination of 3-Bromo-4-chlorotoluene.

Experimental Protocol: Synthesis of 3-Bromo-4-chlorobenzyl bromide

A detailed protocol for a similar transformation, the synthesis of 4-Bromo-3-chlorobenzyl bromide from 4-bromo-3-chlorotoluene, has been described and can be adapted for this synthesis.[1]

-

To a solution of 3-Bromo-4-chlorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-chlorobenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure or column chromatography.

Step 2: Amination of 3-Bromo-4-chlorobenzyl bromide

The resulting 3-Bromo-4-chlorobenzyl bromide is a reactive electrophile that can be converted to the corresponding benzylamine through several methods.

Direct reaction with ammonia is the most straightforward approach. However, this method is often plagued by over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.[2] To favor the formation of the primary amine, a large excess of ammonia is typically used.

Caption: Direct amination of 3-Bromo-4-chlorobenzyl bromide.

Experimental Protocol: Direct Amination

-

Dissolve 3-Bromo-4-chlorobenzyl bromide (1 equivalent) in a suitable solvent like ethanol.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous or alcoholic solution of ammonia (a large excess, e.g., 20-50 equivalents).

-

Seal the reaction vessel and stir at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

-

Upon completion, remove the excess ammonia and solvent under reduced pressure.

-

Treat the residue with an aqueous base (e.g., NaOH) to liberate the free amine and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography or distillation to separate the primary amine from any secondary or tertiary amine byproducts.

The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines from alkyl halides, avoiding the issue of over-alkylation.[2][3][4][5][6] The reaction proceeds in two steps: N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine.

Caption: Workflow of the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: Dissolve 3-Bromo-4-chlorobenzyl bromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Heat the mixture with stirring (e.g., to 80-100 °C) and monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water to precipitate the N-(3-Bromo-4-chlorobenzyl)phthalimide. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the N-(3-Bromo-4-chlorobenzyl)phthalimide (1 equivalent) in ethanol and add hydrazine hydrate (1.5-2 equivalents). Reflux the mixture. A precipitate of phthalhydrazide will form. After cooling, acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the amine hydrochloride. Filter the mixture and then make the filtrate basic with a strong base (e.g., NaOH) to precipitate the free 3-Bromo-4-chlorobenzylamine. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the desired product.

Synthesis Pathway II: From 3-Bromo-4-chlorobenzaldehyde via Reductive Amination

This pathway involves the conversion of 3-Bromo-4-chlorobenzaldehyde to the corresponding benzylamine. This is a highly efficient and widely used method for the synthesis of amines.[7][8][9][10] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the amine.

Caption: Reductive amination of 3-Bromo-4-chlorobenzaldehyde.

A source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol, is used to form the imine. A variety of reducing agents can be employed, with sodium borohydride (NaBH4) being a common and cost-effective choice.

Experimental Protocol: Reductive Amination

-

Dissolve 3-Bromo-4-chlorobenzaldehyde (1 equivalent) and a source of ammonia, such as ammonium acetate (e.g., 5-10 equivalents), in a suitable solvent like methanol or ethanol.

-

Stir the mixture at room temperature to allow for the formation of the imine. The progress of imine formation can be monitored by TLC or NMR.

-

Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4, 1.5-2 equivalents), portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Add an aqueous base (e.g., NaOH) to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate to yield the crude 3-Bromo-4-chlorobenzylamine.

-

Purify the product by column chromatography or distillation under reduced pressure.

Comparison of Synthetic Pathways

The choice of synthetic pathway depends on several factors, including the availability of starting materials, desired scale of the reaction, and considerations for purity and byproducts.

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| I: Benzylic Bromination & Amination | 3-Bromo-4-chlorotoluene | NBS, AIBN, NH3 or Potassium Phthalimide, Hydrazine | Readily available starting material. | Benzylic bromination can sometimes lead to side products. Direct amination can result in over-alkylation. |

| II: Reductive Amination | 3-Bromo-4-chlorobenzaldehyde | NH4OAc, NaBH4 | Generally high yielding and clean. Avoids the use of highly reactive benzyl bromides. | The starting aldehyde may be less readily available or more expensive than the corresponding toluene. |

Conclusion

This technical guide has outlined two primary and reliable synthetic pathways for the preparation of 3-Bromo-4-chlorobenzylamine. The choice between the amination of 3-bromo-4-chlorobenzyl bromide and the reductive amination of 3-bromo-4-chlorobenzaldehyde will be dictated by the specific requirements of the researcher and the laboratory context. The Gabriel synthesis offers a robust method for obtaining a pure primary amine from the benzyl bromide, while reductive amination provides an efficient one-pot procedure from the aldehyde. Both routes are well-established in organic synthesis and can be readily adapted for the preparation of this and other substituted benzylamines. Careful consideration of the reaction conditions and purification methods is crucial for obtaining the target compound in high yield and purity.

References

-

Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

ChemistryViews. (2018, December 21). Practical Synthesis of α-Substituted Primary Benzylamines. [Link]

-

ResearchGate. Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. [Link]

-

Taylor & Francis Online. (2022, November 28). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

Indian Academy of Sciences. (2021, March 23). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

-

L.S. College, Muzaffarpur. (2020, August 16). Gabriel synthesis. [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

-

Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

-

Wiley Online Library. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

-

CP Lab Safety. 3-Bromo-4-chlorobenzylamine, min 97%, 5 grams. [Link]

-

Oakwood Chemical. 3-Bromo-4-chlorobenzyl bromide. [Link]

- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.

- Google Patents.

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. Method of producing 3-bromobenzaldehyde.

-

ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]

-

PrepChem.com. Synthesis of 4-Bromo-3-chlorobenzyl bromide. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. redalyc.org [redalyc.org]

- 9. organicreactions.org [organicreactions.org]

- 10. scispace.com [scispace.com]

The Strategic Synthesis and Therapeutic Potential of 3-Bromo-4-chlorobenzylamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of Halogenated Benzylamines

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic scaffolds is a time-honored approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The benzylamine framework, a versatile and privileged structure, serves as a foundational building block for a myriad of therapeutic agents. This technical guide delves into the synthesis, chemical intricacies, and burgeoning therapeutic potential of 3-Bromo-4-chlorobenzylamine and its analogs. As we navigate the nuances of this specific substitution pattern, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only outlines established methodologies but also illuminates pathways for future discovery. The unique electronic and steric properties conferred by the bromine and chlorine substituents on the benzylamine core present a compelling opportunity for the rational design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.

I. The Core Moiety: Synthesis and Characterization of 3-Bromo-4-chlorobenzylamine

The targeted synthesis of 3-Bromo-4-chlorobenzylamine, while not extensively detailed in publicly available literature, can be strategically approached through the reductive amination of its corresponding aldehyde, 3-Bromo-4-chlorobenzaldehyde. This precursor is a commercially available starting material, making this a viable and efficient synthetic route.[1][2]

Proposed Synthetic Workflow

The primary route to obtaining 3-Bromo-4-chlorobenzylamine involves a two-step process commencing with the readily available 3-Bromo-4-chlorobenzaldehyde.

Caption: Proposed synthesis of 3-Bromo-4-chlorobenzylamine.

Experimental Protocol: Reductive Amination

-

Dissolution: Dissolve 3-Bromo-4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium hydroxide or a solution of ammonia in methanol, to the reaction mixture.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Carefully add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is exothermic.

-

Quenching and Extraction: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-4-chlorobenzylamine.

II. Physicochemical Properties and Reactivity

The presence of both bromine and chlorine atoms on the aromatic ring of 3-Bromo-4-chlorobenzylamine significantly influences its chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | [3] |

| Molecular Weight | 220.49 g/mol | [3] |

| CAS Number | 849367-49-3 | [3] |

The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution. However, the amine functionality of the benzyl group provides a nucleophilic center, making it amenable to a variety of chemical transformations, including:

-

N-Alkylation and N-Arylation: To introduce further diversity and modulate biological activity.

-

Amide and Sulfonamide Formation: To explore different pharmacophores and interactions with biological targets.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds.

III. The Landscape of Substituted Benzylamines in Drug Discovery

Substituted benzylamines are a cornerstone in medicinal chemistry, with a wide range of biological activities.[5] The specific substitution pattern of 3-Bromo-4-chlorobenzylamine suggests potential for several therapeutic applications based on the activities of related analogs.

A. Antimicrobial and Antifungal Agents

Halogenated compounds are well-represented in the arsenal of antimicrobial drugs.[6] Benzylamine derivatives have been investigated for their antibacterial and antifungal properties.[4][7][8][9] The presence of bromine, in particular, has been associated with potent antimicrobial activity in various scaffolds.[7] The synthesis of novel benzylamine derivatives has been shown to yield compounds with promising activity against pathogenic yeasts like Candida species.[8]

B. Enzyme Inhibition

The benzylamine scaffold is a key feature in many enzyme inhibitors. For instance, substituted benzylamines have been developed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an important target in prostate cancer therapy.[10] Furthermore, 4-substituted benzylamine derivatives have been identified as potent inhibitors of β-tryptase, a critical mediator in asthma.[11]

C. Anticancer Applications

Derivatives of halogenated aromatic compounds have shown promise as anticancer agents.[12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. While direct studies on 3-Bromo-4-chlorobenzylamine are lacking, the broader class of substituted benzylamines and related halogenated compounds are actively being explored for their cytotoxic potential.[13]

Caption: Potential therapeutic avenues for 3-Bromo-4-chlorobenzylamine analogs.

IV. Structure-Activity Relationship (SAR) Insights from Analogs

While a specific SAR for 3-Bromo-4-chlorobenzylamine is not yet established, valuable insights can be drawn from related structures:

-

Halogen Position and Type: The position and nature of the halogen substituent can dramatically alter biological activity. For example, in a series of 4-hydroxycoumarin derivatives, a chlorine at the para-position of an aromatic ring resulted in potent anticoagulant activity compared to other substituents.[14]

-

Hydrophobic Substituents: In the development of SHP2 tyrosine phosphatase inhibitors, the addition of a bromine atom at the para-position of a phenyl group led to a significant increase in efficacy, highlighting the importance of hydrophobic interactions.[15]

-

N-Substitution: Modification of the benzylamine nitrogen is a common strategy to modulate potency and selectivity. N-acetyl-substituted analogs of benzylamine-based inhibitors have been explored to optimize their alignment within the active site of the target enzyme.[10]

V. Future Directions and Conclusion

3-Bromo-4-chlorobenzylamine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable from commercially available starting materials, and its chemical functionality allows for extensive derivatization. The known biological activities of related substituted benzylamines strongly suggest that analogs of 3-Bromo-4-chlorobenzylamine could exhibit potent antimicrobial, enzyme inhibitory, and anticancer properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-Bromo-4-chlorobenzylamine analogs. By exploring a diverse range of N-substituents and leveraging the reactivity of the bromine atom for cross-coupling reactions, it will be possible to build a comprehensive structure-activity relationship profile. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing halogenated benzylamine core.

References

-

Vicker, N., Bailey, H. V., Smith, A., et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

LookChem. Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. [Link]

-

Miyazaki, Y., Kato, Y., Manabe, T., et al. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

PubMed. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

-

Chemspace. Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. [Link]

-

ACS Publications. Benzylamines: synthesis and evaluation of antimycobacterial properties. [Link]

-

MySkinRecipes. 3-Bromo-4-chlorobenzylamine. [Link]

-